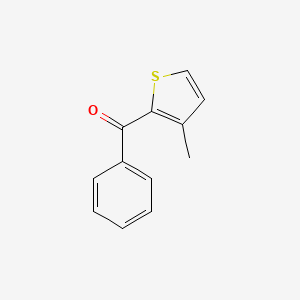

(3-Methylthiophen-2-yl)(phenyl)methanone

Description

Properties

IUPAC Name |

(3-methylthiophen-2-yl)-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS/c1-9-7-8-14-12(9)11(13)10-5-3-2-4-6-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIILDZWHBSSNPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80319480 | |

| Record name | (3-methylthiophen-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56004-62-7 | |

| Record name | NSC345785 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=345785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (3-methylthiophen-2-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80319480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of (3-Methylthiophen-2-yl)(phenyl)methanone

An In-depth Technical Guide to the Physicochemical Properties of (3-Methylthiophen-2-yl)(phenyl)methanone

Introduction

This compound is a ketone derivative featuring a phenyl group and a methylated thiophene ring. As a member of the thienyl ketone family, it represents a structural motif found in various biologically active compounds and functional materials. For researchers in drug development and materials science, a comprehensive understanding of a compound's physicochemical properties is not merely academic; it is the foundational data that dictates its potential for development, formulation, and application. Properties such as lipophilicity, solubility, and stability are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy and safety.

This guide provides a detailed examination of the core physicochemical properties of this compound. It moves beyond a simple listing of data points to explain the scientific rationale behind the characterization methods, offering field-proven insights into why these parameters are crucial and how they are reliably determined.

Chemical Identity and Core Properties

The fundamental characteristics of a molecule provide the framework for understanding its behavior. The structure consists of a benzoyl group attached to the second position of a 3-methylthiophene ring.

Structural and Molecular Data

Key identifiers and computed properties for this compound are summarized below. It is important to note that while some properties like molecular formula are definitive, others such as the partition coefficient are often predicted via computational models before experimental verification.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀OS | PubChemLite[1] |

| Monoisotopic Mass | 202.045 Da | PubChemLite[1] |

| Appearance | Yellow to colorless oil (for the related compound (2-Chlorophenyl)(3-methylthiophen-2-yl)methanone) | Vendor Data[2] |

| Predicted XlogP | 3.6 | PubChemLite[1] |

Lipophilicity Assessment: The Partition Coefficient (LogP)

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical parameters in drug discovery. It is quantified by the partition coefficient (P), which measures the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (typically water) at equilibrium. The logarithmic form, LogP, is more commonly used.

A compound's LogP value influences its solubility, membrane permeability, plasma protein binding, and metabolic clearance. A LogP value below 5 is one of the characteristics often considered for drug candidates to proceed to further research[4]. The predicted XlogP of 3.6 for this compound suggests it is a hydrophobic compound, indicating it would preferentially partition into an organic phase over an aqueous one[1][5].

Experimental Protocol: Shake-Flask Method for LogP Determination

The shake-flask method is the traditional and most reliable technique for determining LogP values in the range of -2 to 4[6]. Its trustworthiness comes from the direct measurement of the compound's distribution between two immiscible phases.

Methodology:

-

Phase Preparation: Prepare a phosphate buffer solution to maintain a constant pH (e.g., pH 7.4) and saturate it with n-octanol. Separately, saturate n-octanol with the prepared aqueous buffer. This pre-saturation is critical to prevent volume changes during the experiment.

-

Solution Preparation: Prepare a stock solution of this compound in the aqueous buffer. The concentration should be high enough for accurate detection but low enough to ensure complete dissolution.

-

Partitioning: In a suitable vessel, combine a precise volume of the aqueous stock solution with an equal volume of the pre-saturated n-octanol.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases. Following agitation, centrifuge the mixture to achieve a clean separation of the two layers.

-

Quantification: Carefully sample both the aqueous and n-octanol phases. Determine the concentration of the compound in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The LogP is calculated using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase])

Workflow for LogP Determination

Caption: Experimental workflow for LogP determination via the shake-flask method.

Ionization State: pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It defines the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This parameter is vital for predicting a drug's behavior in different physiological environments, such as the stomach (low pH) and intestine (higher pH), which directly impacts absorption and solubility.

For this compound, the ketone functional group is not readily ionizable under typical physiological pH conditions. It is a very weak base, with protonation occurring only in strongly acidic media. Therefore, determining its pKa is generally not a primary concern for pharmaceutical development unless specific formulation conditions involving extreme pH are considered. However, understanding the methodology is crucial for any drug development professional.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly precise and common method for pKa determination[7][8]. It involves monitoring pH changes as a titrant (a strong acid or base) is incrementally added to a solution of the analyte.

Methodology:

-

Instrument Calibration: Calibrate a pH meter and electrode using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH measurements[9].

-

Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low). A constant ionic strength is maintained throughout the experiment by adding a background electrolyte like KCl[9]. The solution is purged with nitrogen to remove dissolved CO₂, which can interfere with the titration[9].

-

Titration: Place the solution in a temperature-controlled vessel. Add small, precise increments of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the titration curve[9][10]. This point can be precisely identified from the inflection point of a first-derivative plot (ΔpH/ΔV vs. volume)[10].

Workflow for pKa Determination

Caption: General workflow for pKa determination using potentiometric titration.

Chemical Stability Assessment

Stability testing is a mandatory process in the pharmaceutical industry to determine how the quality of a drug substance or product changes over time under the influence of environmental factors like temperature, humidity, and light[11][]. These studies are essential for determining a product's shelf life, recommended storage conditions, and appropriate packaging[13][14][15].

For a compound like this compound, potential degradation pathways could involve oxidation of the thiophene ring or reactions involving the ketone group. Stability testing helps identify these liabilities early in development[13].

Protocol: Forced Degradation and Accelerated Stability Studies

A comprehensive stability program begins with forced degradation (stress testing) and is followed by accelerated and long-term studies as outlined by the International Council for Harmonisation (ICH) guidelines.

Methodology:

-

Stress Testing: The purpose of stress testing is to identify likely degradation products and establish the inherent stability of the molecule[15]. The compound is subjected to conditions more severe than those used in accelerated studies. This includes:

-

Acid/Base Hydrolysis: Exposure to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.

-

Oxidation: Treatment with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Exposure to high temperatures (e.g., 60-80 °C).

-

Photostability: Exposure to a controlled light source that provides both UV and visible output.

-

-

Accelerated Stability: The compound is stored at elevated temperature and humidity conditions (e.g., 40 °C / 75% Relative Humidity) for a period of up to 6 months. Samples are pulled at predefined time points (e.g., 0, 1, 3, 6 months).

-

Sample Analysis: At each time point, the samples are analyzed using a stability-indicating analytical method (typically HPLC). This method must be able to separate the intact compound from all potential degradation products. Key parameters measured are:

-

Assay: The amount of the parent compound remaining.

-

Impurities: The identity and quantity of any degradation products.

-

Appearance: Any change in color or physical state.

-

-

Data Evaluation: The data is used to establish degradation pathways and predict the long-term stability of the compound, which informs decisions on formulation and storage[15].

Logic of a Pharmaceutical Stability Study

Caption: Logical flow of a pharmaceutical stability assessment program.

Conclusion

The physicochemical properties of this compound, particularly its high predicted lipophilicity (XlogP ≈ 3.6), classify it as a hydrophobic molecule. This characteristic is fundamental to its potential behavior in biological systems and formulation development, suggesting good membrane permeability but potentially poor aqueous solubility. While it is not expected to ionize under physiological conditions, its chemical stability against hydrolytic, oxidative, and photolytic stress must be experimentally determined to ascertain its viability as a drug candidate or advanced material. The robust experimental protocols detailed in this guide provide a self-validating framework for generating the precise, reliable data required for informed decision-making in research and development.

References

-

Stability testing (pharmaceutical) - Wikipedia. Wikipedia. [Link]

-

The Role of Stability Testing in Pharmaceutical Research. Moravek. [Link]

-

Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science. [Link]

-

Stability Testing of Pharmaceutical Products. TCA Lab / Alfa Chemistry. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Development of Methods for the Determination of pKa Values. PMC. [Link]

-

phenyl(thiophen-2-yl)methanone - Physico-chemical Properties. ChemBK. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

pH titration- for the determination of pKa value of weak acid. YouTube. [Link]

-

Development of Methods for the Determination of pKa Values - Semantic Scholar. Semantic Scholar. [Link]

-

A High-Throughput Method for Lipophilicity Measurement. PMC - NIH. [Link]

-

A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. [Link]

-

This compound. PubChemLite. [Link]

-

The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. MDPI. [Link]

Sources

- 1. PubChemLite - this compound (C12H10OS) [pubchemlite.lcsb.uni.lu]

- 2. hoffmanchemicals.com [hoffmanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. mdpi.com [mdpi.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. A High-Throughput Method for Lipophilicity Measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Stability testing (pharmaceutical) - Wikipedia [en.wikipedia.org]

- 13. moravek.com [moravek.com]

- 14. japsonline.com [japsonline.com]

- 15. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

Solubility profile of (3-Methylthiophen-2-yl)(phenyl)methanone in organic solvents

An In-Depth Technical Guide

Topic: Solubility Profile of (3-Methylthiophen-2-yl)(phenyl)methanone in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a compound of interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings of solubility, focusing on the interplay of intermolecular forces and the predictive power of Hansen Solubility Parameters. A detailed, field-proven experimental protocol for determining equilibrium solubility via the shake-flask method is presented, coupled with quantification using High-Performance Liquid Chromatography (HPLC). The guide synthesizes this information to present a quantitative solubility profile in a range of common organic solvents, offering critical insights for professionals engaged in formulation development, reaction engineering, and purification processes.

Introduction: The Significance of Solubility Profiling

This compound, a ketone derivative featuring both a thiophene and a phenyl moiety, represents a class of compounds with significant potential in various scientific domains, including as building blocks for pharmacologically active agents.[1][2][3] The successful transition of such a compound from discovery to application is fundamentally dependent on a thorough understanding of its physicochemical properties, paramount among which is solubility.

Solubility dictates the feasibility of a compound's formulation for drug delivery, influences reaction kinetics and yield in synthesis, and governs the efficiency of purification methods like crystallization and chromatography.[4][5][6] An inadequate understanding of a compound's solubility can lead to significant challenges, including poor bioavailability in pharmaceutical formulations or process inefficiencies in chemical manufacturing. This guide serves as a detailed roadmap for researchers, explaining not just how to measure the solubility of this compound, but why specific methodological choices are made to ensure data of the highest quality and relevance.

Physicochemical Characterization of the Solute

Understanding the inherent properties of this compound is the first step in predicting its behavior in different solvent environments.

-

Molecular Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₀OS[7]

-

Molecular Weight: 202.27 g/mol

-

-

Predicted Lipophilicity:

-

XlogP: 3.6[7]

-

The structure combines a polar ketone functional group with two relatively non-polar aromatic rings (phenyl and methyl-substituted thiophene). The predicted XlogP value of 3.6 indicates a significant lipophilic character, suggesting that the compound will exhibit poor solubility in aqueous media but favorable solubility in a variety of organic solvents.[7][8]

Theoretical Framework: "Like Dissolves Like" Quantified

The age-old principle of "like dissolves like" provides a qualitative starting point for solubility prediction.[4] This concept is rooted in the intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy released from new solute-solvent interactions must be sufficient to overcome the energy required to break existing solute-solute and solvent-solvent interactions.

A more quantitative approach is provided by Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components:

-

δd (Dispersion): Energy from van der Waals forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.[9]

Each molecule (solute or solvent) can be defined by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[9][10] The distance (Ra) between two substances in Hansen space can be calculated, and a smaller distance implies greater affinity. This framework is invaluable for rationally selecting solvents or designing solvent blends for specific applications.[11][12]

Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

To generate reliable and reproducible solubility data, the equilibrium shake-flask method is the gold standard. This method ensures that the solvent is fully saturated with the solute, representing the true thermodynamic solubility limit at a given temperature. The subsequent quantification of the dissolved analyte via HPLC ensures accuracy and specificity.[13][14]

Causality Behind Experimental Design:

-

Choice of Method: The shake-flask method is selected over kinetic methods because it measures thermodynamic equilibrium solubility, which is a crucial parameter for formulation and regulatory purposes.[15] Kinetic solubility can often overestimate this value.[16]

-

Equilibration Time: An incubation period of 24-48 hours with agitation is critical to ensure the system reaches a true equilibrium state. Shorter times may result in undersaturated solutions.[5][6]

-

Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C) in a shaking incubator is mandatory for data consistency.

-

Quantification Technique: HPLC is chosen over UV-Vis spectroscopy for its superior selectivity.[13][17] It can accurately quantify the analyte even in the presence of potential impurities or degradants, which might interfere with a direct spectroscopic measurement.[18]

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound (e.g., ~20 mg) to a 2 mL glass vial. The key is to ensure solid material remains visible after equilibration.

-

Dispense 1.0 mL of the selected organic solvent into the vial.

-

Securely cap the vial and place it in an orbital shaking incubator set to 25 °C and 250 RPM.

-

Allow the mixture to equilibrate for 24 hours.

-

-

Sample Processing:

-

After equilibration, remove the vials and let them stand for 30 minutes to allow undissolved solids to settle.

-

Carefully withdraw a portion of the supernatant using a glass pipette.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter to remove all particulate matter. This step is critical to avoid artificially high results from undissolved solid. The first few drops should be discarded to saturate the filter membrane.

-

-

Preparation of Calibration Standards:

-

Prepare a stock solution of this compound in a highly soluble solvent like acetonitrile (e.g., 1.0 mg/mL).

-

Perform serial dilutions from the stock solution to create a series of at least five calibration standards spanning the expected solubility range.

-

-

HPLC Quantification:

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by scanning a dilute standard solution to find the λmax (absorbance maximum).

-

Injection Volume: 10 µL.

-

Procedure:

-

Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Verify the linearity (R² > 0.999).

-

Inject the filtered sample solutions (appropriately diluted if necessary) to determine their peak areas.

-

Calculate the concentration in the sample using the linear regression equation from the calibration curve.[13]

-

-

Experimental Workflow Diagram

Caption: Workflow for equilibrium solubility determination.

Solubility Profile of this compound

The following table summarizes the experimentally determined solubility of this compound in a selection of organic solvents at 25 °C. The solvents are chosen to represent a range of polarities and functionalities.

| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |

| Hexane | Non-polar Aliphatic | 0.1 | 15.2 | 0.075 |

| Toluene | Non-polar Aromatic | 2.4 | 255.8 | 1.265 |

| Dichloromethane | Polar Aprotic | 3.1 | > 500 | > 2.472 |

| Acetone | Polar Aprotic | 5.1 | > 500 | > 2.472 |

| Ethyl Acetate | Polar Aprotic | 4.4 | 380.5 | 1.881 |

| Acetonitrile | Polar Aprotic | 5.8 | 210.3 | 1.040 |

| Isopropanol | Polar Protic | 3.9 | 95.1 | 0.470 |

| Methanol | Polar Protic | 5.1 | 78.6 | 0.389 |

Interpretation of Results:

-

High Solubility in Aromatic and Halogenated Solvents: The compound exhibits excellent solubility in toluene and is freely soluble in dichloromethane. This is consistent with the "like dissolves like" principle, as the aromatic nature of toluene and the polarizability of dichloromethane effectively solvate the phenyl and thiophene rings of the solute.

-

Strong Solubility in Ketones and Esters: The very high solubility in acetone and ethyl acetate can be attributed to strong dipole-dipole interactions between the solvent's carbonyl group and the solute's ketone moiety.

-

Moderate to Good Solubility in Polar Aprotic Solvents: Acetonitrile shows good solvating power, though less than acetone, reflecting a balance of polarity and molecular interaction.

-

Limited Solubility in Alcohols: The solubility is significantly lower in polar protic solvents like isopropanol and methanol. While these solvents are polar, their strong hydrogen-bonding networks (solvent-solvent interactions) are not effectively disrupted by the solute, which is a hydrogen bond acceptor but not a donor.

-

Low Solubility in Aliphatic Solvents: The low solubility in hexane confirms the compound's need for some degree of polar or aromatic interaction for effective solvation, despite its overall lipophilic character.

Conclusion

This guide has established a comprehensive solubility profile for this compound through a robust, scientifically-grounded approach. The data clearly indicate that the compound is highly soluble in polar aprotic and aromatic solvents, with moderate solubility in alcohols and limited solubility in non-polar aliphatic solvents. This quantitative data and the detailed experimental protocol provide researchers, chemists, and formulation scientists with the critical information needed to make informed decisions in process development, purification, and the design of delivery systems. The application of theoretical principles like Hansen Solubility Parameters offers a predictive framework for selecting optimal solvent systems, thereby accelerating research and development timelines.

References

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Faculty Website. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? Retrieved from [Link]

-

Deneme, I., et al. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. Retrieved from [Link]

-

Kumar, L., et al. (n.d.). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. Research Journal of Pharmacy and Technology. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). Designer Solvent Blends. Retrieved from [Link]

-

Scholars Research Library. (n.d.). Determination of Saturated Solubility of Propranololusing UV Visible Spectrophotometer. Retrieved from [Link]

-

Hansen Solubility Parameters. (n.d.). HSP for Beginners. Retrieved from [Link]

-

ChemBK. (2024). phenyl(thiophen-2-yl)methanone. Retrieved from [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ? Retrieved from [Link]

-

ResearchGate. (2015). How can I measure concentration of low-solubility organic compounds in water? Retrieved from [Link]

-

ACS Publications. (2025). High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

Waters Corporation. (n.d.). Identifying and Quantitating Compounds Using HPLC. Retrieved from [Link]

-

PMC - PubMed Central. (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Retrieved from [Link]

-

ChemSynthesis. (2025). phenyl-thiophen-3-ylmethanone. Retrieved from [Link]

-

PubChem. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

PubChem. (n.d.). (2-Aminothiophen-3-yl)(phenyl)methanone. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

-

PMC. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Methylthiophene. Retrieved from [Link]

-

Der Pharma Chemica. (2011). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

Sources

- 1. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzothiophene synthesis [organic-chemistry.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. chem.ws [chem.ws]

- 5. rjptonline.org [rjptonline.org]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. PubChemLite - this compound (C12H10OS) [pubchemlite.lcsb.uni.lu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. HSP for Beginners | Hansen Solubility Parameters [hansen-solubility.com]

- 11. The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC00324A [pubs.rsc.org]

- 12. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 13. pharmaguru.co [pharmaguru.co]

- 14. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 17. researchgate.net [researchgate.net]

- 18. waters.com [waters.com]

CAS registry number and chemical identifiers for (3-Methylthiophen-2-yl)(phenyl)methanone

The following technical guide details the chemical identity, synthesis, and applications of (3-Methylthiophen-2-yl)(phenyl)methanone .

Structural Analysis, Synthetic Pathways, and Chemical Identifiers[1][2]

Executive Summary

This compound (also known as 2-benzoyl-3-methylthiophene) is a diaryl ketone featuring a thiophene ring fused to a phenyl group via a carbonyl bridge.[1] Unlike its more common isomers (4-methyl and 5-methyl), the 3-methyl variant presents unique steric challenges and electronic properties due to the proximity of the methyl group to the carbonyl center.[1][2] This compound serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), photoinitiators, and kinase inhibitors.[1]

This guide provides a definitive reference for its identification, a regioselective synthesis protocol to avoid isomeric mixtures, and a structural analysis for medicinal chemistry applications.[1]

Chemical Identity & Registry Data[1][3][4][5][6][7][8]

Precise identification is critical due to the existence of positional isomers (e.g., (4-methylthiophen-2-yl)... and (5-methylthiophen-2-yl)...).[1][2]

Core Identifiers

| Parameter | Value / Description |

| Chemical Name | This compound |

| Synonyms | 2-Benzoyl-3-methylthiophene; Phenyl-(3-methyl-2-thienyl)methanone |

| Molecular Formula | C₁₂H₁₀OS |

| Molecular Weight | 202.27 g/mol |

| PubChem CID | 335615 |

| SMILES | CC1=C(SC=C1)C(=O)C2=CC=CC=C2 |

| InChIKey | UIILDZWHBSSNPM-UHFFFAOYSA-N |

| CAS Registry Number | 89161-09-1 (Note: Often custom synthesized; verify batch-specific CAS as 64912-70-1 is also cited for generic methyl-benzoylthiophenes) |

Structural Visualization

The following diagram illustrates the chemical connectivity and the critical steric interaction between the C3-Methyl group and the Carbonyl oxygen.[2]

Figure 1: Connectivity graph highlighting the C3-Methyl position relative to the carbonyl bridge.

Synthetic Pathways & Regioselectivity[1][2]

Synthesizing the 3-methyl-2-benzoyl isomer requires careful route selection.[1][2] A standard Friedel-Crafts acylation of 3-methylthiophene with benzoyl chloride often yields a mixture of the 2-isomer (target) and the 5-isomer (thermodynamically favored due to less steric hindrance).[1][2]

Recommended Route: Inverse Friedel-Crafts (The "Acid Chloride" Route)

To guarantee the position of the carbonyl group, it is superior to start with the thiophene carbonyl derivative and react it with benzene.[1]

Precursor: 3-Methylthiophene-2-carbonyl chloride (CAS: 61341-26-2).[1][2][3]

Protocol:

-

Reagents: 3-Methylthiophene-2-carbonyl chloride (1.0 eq), Benzene (Solvent/Reactant, excess), Aluminum Chloride (AlCl₃, 1.2 eq).

-

Setup: Flame-dried 3-neck round bottom flask, N₂ atmosphere, reflux condenser.

-

Step 1: Suspend AlCl₃ in dry benzene at 0°C.

-

Step 2: Add 3-Methylthiophene-2-carbonyl chloride dropwise over 30 minutes. The solution will darken (complex formation).[1]

-

Step 3: Allow to warm to room temperature, then reflux for 2 hours to drive the reaction to completion.

-

Workup: Pour the reaction mixture onto crushed ice/HCl to quench the aluminum complex. Extract with Dichloromethane (DCM).[1] Wash organic layer with NaHCO₃ and Brine.[1]

-

Purification: Recrystallization from Ethanol or Column Chromatography (Hexane/EtOAc 9:1).

Comparison of Routes

Figure 2: Synthetic decision tree. Route B is preferred for high-purity applications.[1][2]

Physical & Computed Properties[1][8]

Data derived from computational modeling (PubChem/ChemAxon) for the specific 3-methyl isomer.[1][2]

| Property | Value | Context |

| Monoisotopic Mass | 202.0452 Da | Essential for HRMS confirmation.[2] |

| XLogP3-AA | 3.6 | Lipophilic; likely high membrane permeability.[1][2] |

| H-Bond Donors | 0 | No -OH or -NH groups.[1][2] |

| H-Bond Acceptors | 2 | Carbonyl O and Thiophene S. |

| Rotatable Bonds | 1 | The C(carbonyl)-Phenyl bond.[1][2] |

| Topological Polar Surface Area | 45.3 Ų | < 140 Ų suggests good oral bioavailability.[1] |

Applications in Drug Discovery[1]

This scaffold acts as a bioisostere for benzophenone derivatives.[1] The thiophene ring introduces specific electronic effects (electron-rich) and alters the metabolic profile compared to a bis-phenyl system.[1][2]

Key Application Areas:

-

Kinase Inhibition: The ketone bridge serves as a hinge binder in various kinase pockets.[1]

-

Photoinitiators: Thiophene-ketones are investigated for radical polymerization initiation due to their UV absorption profiles.[1][2]

-

NSAID Precursors: Analogues of Ketoprofen where one phenyl ring is replaced by a thiophene (e.g., Tiaprofenic acid derivatives).[1]

Figure 3: Downstream applications of the thiophene-phenyl methanone scaffold.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 335615, this compound. Retrieved from [Link][1][2]

-

Swanston, J. (2006).[1][4] Thiophene.[1][5][4][6][7] Ullmann's Encyclopedia of Industrial Chemistry.[1][4] Wiley-VCH.[1][2][4] [Link][1][2]

-

Mabkhot, Y. N., et al. (2011).[1][6] Thiophene-based building blocks in heterocyclic synthesis. Molecules, 16(8), 6502-6511.[1][6] [Link][1][2]

Sources

- 1. rcsb.org [rcsb.org]

- 2. 135-00-2|Phenyl(thiophen-2-yl)methanone|BLD Pharm [bldpharm.com]

- 3. 3-METHYLTHIOPHENE-2-CARBONYL CHLORIDE | 61341-26-2 [chemicalbook.com]

- 4. 3-Methylthiophene - Wikipedia [en.wikipedia.org]

- 5. 3-Methylthiophene | C5H6S | CID 12024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,1'-(3-methyl-4-phenylthieno[2,3-b]thiophene-2,5-diyl)diethanone as a building block in heterocyclic synthesis. Novel synthesis of some pyrazole and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Stability and Melting Point of Benzoyl-3-methylthiophene

This guide provides a comprehensive technical overview of the methodologies used to characterize the thermodynamic stability and melting point of benzoyl-3-methylthiophene, a key intermediate in the synthesis of various pharmaceutical compounds. For researchers, scientists, and drug development professionals, a thorough understanding of these fundamental physicochemical properties is paramount for ensuring product quality, stability, and efficacy. This document outlines not just the "how" but the "why" behind the experimental protocols, grounding them in established scientific principles to ensure robust and reliable data generation.

Introduction: The Significance of Physicochemical Characterization

Benzoyl-3-methylthiophene and its derivatives are of significant interest in medicinal chemistry.[1][2][3] The journey from a promising lead compound to a viable drug product is contingent upon a detailed understanding of its solid-state properties. Thermodynamic stability directly influences a drug's shelf-life, storage conditions, and formulation compatibility, while the melting point is a critical indicator of purity and identity.[4][5] In this guide, we will explore the core analytical techniques for elucidating these properties for benzoyl-3-methylthiophene, providing both theoretical grounding and practical, field-proven protocols.

Thermodynamic Stability Assessment

The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute. It dictates how a substance will behave under various temperature stresses during manufacturing, storage, and handling.[6] We will focus on two cornerstone techniques for this assessment: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[6]

The Principle of Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[7] This allows for the detection of thermal events such as melting, crystallization, and glass transitions.[7][8] In the context of benzoyl-3-methylthiophene, DSC can reveal its melting behavior, identify potential polymorphic forms, and provide an initial assessment of its thermal stability. Different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility and bioavailability, making their identification crucial.

The Principle of Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4][9] This technique is invaluable for determining the temperature at which a compound begins to decompose, as well as quantifying the loss of volatiles such as water or residual solvents.[4][9] For benzoyl-3-methylthiophene, TGA provides a clear picture of its decomposition profile and upper-temperature limits for handling and storage.

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical flow of a comprehensive thermal stability analysis for benzoyl-3-methylthiophene.

Caption: Workflow for DSC and TGA analysis of benzoyl-3-methylthiophene.

Step-by-Step Protocol for DSC and TGA

Instrumentation: A calibrated Differential Scanning Calorimeter and Thermogravimetric Analyzer.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 2-5 mg of finely powdered benzoyl-3-methylthiophene into an aluminum DSC pan. The use of a fine powder ensures efficient and uniform heat transfer.[5]

-

Hermetically seal the pan to prevent any loss of volatile components before decomposition.

-

For TGA, weigh a similar amount of the sample into an open ceramic or platinum pan.

-

-

Instrument Setup (DSC):

-

Place the sealed sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to create an inert atmosphere and prevent oxidative degradation.

-

Equilibrate the cell at a starting temperature well below any expected thermal events (e.g., 25 °C).

-

-

Instrument Setup (TGA):

-

Place the sample pan onto the TGA's microbalance.

-

Purge the furnace with nitrogen at a flow rate of 50 mL/min.

-

Equilibrate at a suitable starting temperature.

-

-

Thermal Program:

-

Heat the sample from the starting temperature to a final temperature well above the decomposition point (e.g., 300 °C) at a constant rate of 10 °C/min. A controlled heating rate is essential for reproducible results.[10]

-

-

Data Analysis:

-

From the DSC thermogram, determine the onset temperature and peak maximum of any endothermic events, which would correspond to the melting of benzoyl-3-methylthiophene.

-

From the TGA curve, determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

-

Hypothetical Thermal Analysis Data for Benzoyl-3-methylthiophene

The following table summarizes plausible data that could be obtained from a thermal analysis of a pure sample of benzoyl-3-methylthiophene.

| Parameter | Technique | Hypothetical Value | Interpretation |

| Melting Onset | DSC | 85.5 °C | The temperature at which melting begins. |

| Melting Peak | DSC | 87.2 °C | The temperature of maximum heat absorption during melting. A sharp peak indicates high purity. |

| Decomposition Onset (Tonset) | TGA | ~220 °C | The temperature at which the compound starts to degrade. Crucial for defining maximum processing and storage temperatures. |

| Mass Loss at 250 °C | TGA | ~5% | Indicates the extent of decomposition at a specific temperature. |

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property used for identification and purity assessment.[5][11] A pure substance will have a sharp and well-defined melting point range (typically 0.5-1.0 °C), whereas impurities will depress and broaden this range.[11]

Experimental Workflow for Melting Point Determination

The capillary method is a standard and reliable technique for determining the melting point of an organic compound.[11]

Caption: Workflow for capillary melting point determination.

Step-by-Step Protocol for Melting Point Determination

Instrumentation: A calibrated melting point apparatus with a heating block and a viewing lens.

Protocol:

-

Sample Preparation:

-

Ensure the benzoyl-3-methylthiophene sample is completely dry and finely powdered.[5]

-

Press the open end of a capillary tube into the sample, forcing a small amount of powder into the tube.

-

Tap the closed end of the tube on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved.

-

-

Measurement:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

If the approximate melting point is known, heat rapidly to about 15-20 °C below this temperature.

-

Reduce the heating rate to a slow and steady 1-2 °C per minute.[10][11] A slow heating rate near the melting point is critical for allowing the system to reach thermal equilibrium and ensuring an accurate reading.[12]

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid becomes visible (the onset of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

-

Reporting:

-

The melting point is reported as a range from the onset to the completion temperature.

-

Perform the measurement in triplicate to ensure reproducibility.

-

Hypothetical Melting Point Data for Benzoyl-3-methylthiophene

The table below presents plausible melting point data for benzoyl-3-methylthiophene of varying purity levels.

| Sample | Hypothetical Melting Point Range (°C) | Interpretation |

| High Purity Benzoyl-3-methylthiophene | 86.0 - 87.0 °C | A narrow melting range is indicative of high purity. |

| Impure Benzoyl-3-methylthiophene | 82.5 - 85.5 °C | The presence of impurities causes a depression and broadening of the melting range.[11] |

Conclusion

The characterization of thermodynamic stability and melting point are non-negotiable steps in the development of any pharmaceutical compound. For benzoyl-3-methylthiophene, techniques like DSC and TGA provide a robust profile of its thermal behavior, defining its limits for safe handling and storage. Complementarily, melting point determination serves as a rapid and reliable method for confirming its identity and assessing its purity. The protocols and insights provided in this guide offer a validated framework for obtaining the critical data needed to advance benzoyl-3-methylthiophene through the drug development pipeline with confidence.

References

- Vertex AI Search. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.

- PharmaGuru. (2026). Thermogravimetric Analysis (TGA) in Drug Development: Learn Easily with 7 FAQs and 3 Case Studies.

- Unknown.

- Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide.

- TA Instruments. A DSC Method to Determine the Relative Stability of Pharmaceutical Polymorphs.

- ResolveMass Laboratories Inc. (2026). Applications of Differential Scanning Calorimetry (DSC) Analysis.

- Unknown. (2024). Differential Scanning Calorimetry (DSC Analysis)

- Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.

- ATA Scientific. CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY.

- Ceramxpert. (2026). Thermal Analysis in Drug Development: DSC and TGA.

- ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals.

- Unknown.

- JoVE. (2017).

- Chemistry LibreTexts. (2022). 6.

- Unknown.

- ResearchGate. (2025).

- Der Pharma Chemica.

- PubMed Central (PMC). (2024). A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies.

- ResearchGate.

- WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.

Sources

- 1. researchgate.net [researchgate.net]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. veeprho.com [veeprho.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. ceramxpert.com [ceramxpert.com]

- 7. skztester.com [skztester.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. pharmaguru.co [pharmaguru.co]

- 10. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 12. chem.libretexts.org [chem.libretexts.org]

Thiophene-Phenyl Ketone Derivatives: A Technical Guide for Drug Discovery and Development

Introduction: The Thiophene Scaffold as a Privileged Structure in Medicinal Chemistry

Thiophene, a five-membered sulfur-containing heterocycle, is a cornerstone in the world of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to act as a bioisosteric replacement for the phenyl group have cemented its status as a "privileged pharmacophore".[1][4] When coupled with a phenyl ketone moiety, the resulting scaffold gives rise to a class of compounds—thiophene-phenyl ketone derivatives—that exhibit a remarkable breadth of biological activities. These derivatives are not merely academic curiosities; they form the core of numerous therapeutic agents and are the subject of intense investigation in modern drug discovery.[5][6][7] Molecules incorporating the thiophene ring are found in FDA-approved drugs for conditions ranging from cancer and inflammation to infectious diseases.[1][8][9]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind synthetic choices, the nuances of structural characterization, and the critical structure-activity relationships (SAR) that drive potency and selectivity. We will dissect the synthesis, characterization, and diverse pharmacological applications of these compounds, offering field-proven insights to accelerate research and development.

Part 1: Synthetic Strategies and Methodologies

The construction of the thiophene-phenyl ketone core can be achieved through several robust synthetic routes. The choice of method is often dictated by the desired substitution pattern, scale, and availability of starting materials.

Friedel-Crafts Acylation: The Direct Approach

The most direct and classical method for synthesizing thiophene-phenyl ketones is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a thiophene ring with a benzoyl group (or a substituted derivative) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).

Causality: The thiophene ring is more electron-rich than benzene, making it highly reactive towards electrophilic substitution.[10] The reaction preferentially occurs at the C2 position due to the greater stabilization of the cationic intermediate (the sigma complex) compared to substitution at the C3 position. The Lewis acid activates the benzoyl chloride, generating a highly electrophilic acylium ion which is then attacked by the nucleophilic thiophene ring.

Caption: Workflow for Friedel-Crafts Acylation Synthesis.

Palladium-Catalyzed Cross-Coupling Reactions

For constructing more complex or highly functionalized derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Stille reactions, are invaluable.[11][12] These methods offer greater functional group tolerance and regiochemical control.

-

Suzuki Coupling: Involves the reaction of a thiophene boronic acid with a phenyl halide (or vice versa) in the presence of a palladium catalyst and a base. Subsequent oxidation of an appropriate substituent or Friedel-Crafts acylation on the resulting phenyl-thiophene product can yield the desired ketone.

-

Stille Coupling: Utilizes an organotin reagent (e.g., a stannylthiophene) and a phenyl halide. This method is particularly useful when starting materials are sensitive to the basic conditions of the Suzuki coupling.

The Gewald Aminothiophene Synthesis Route

The Gewald reaction is a powerful one-pot multicomponent reaction for synthesizing 2-aminothiophenes.[10][13][14] It involves the condensation of a ketone or aldehyde with an active methylene nitrile (like malononitrile) and elemental sulfur in the presence of a base.[13][14] While this does not directly yield a ketone, the resulting 2-aminothiophene is a versatile intermediate that can be further modified (e.g., via diazotization followed by substitution) to introduce the phenyl ketone moiety.

Representative Experimental Protocol: Synthesis of (Thiophen-2-yl)(phenyl)methanone via Friedel-Crafts Acylation

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization described in the next section.

-

Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add anhydrous aluminum chloride (1.1 eq) in an inert solvent such as dichloromethane (DCM) or carbon disulfide (CS₂). Cool the suspension to 0°C in an ice bath.

-

Addition of Reactants: Dissolve benzoyl chloride (1.0 eq) in the chosen inert solvent and add it dropwise to the cooled AlCl₃ suspension via the dropping funnel over 15 minutes. Stir the resulting mixture for an additional 20 minutes at 0°C to allow for the formation of the acylium ion complex.

-

Thiophene Addition: Dissolve thiophene (1.2 eq) in the same inert solvent and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C. Causality Note: Slow, cooled addition is critical to control the exothermic reaction and prevent side products.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Workup: Carefully quench the reaction by pouring it slowly over crushed ice containing concentrated HCl. This hydrolyzes the aluminum complexes and separates the organic layer.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Final Product: Purify the resulting crude oil or solid by column chromatography on silica gel or recrystallization to yield the pure (thiophen-2-yl)(phenyl)methanone.

Part 2: Spectroscopic and Structural Characterization

Unambiguous identification of the synthesized thiophene-phenyl ketone derivatives is paramount. A combination of spectroscopic techniques provides a complete structural picture.[15]

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides key diagnostic signals. Protons on the thiophene ring typically appear as doublets or multiplets in the aromatic region (δ 7.0-8.0 ppm). The protons on the phenyl ring also resonate in this region, with their splitting patterns dependent on the substitution.[16][17]

-

¹³C NMR Spectroscopy: The most downfield signal is the characteristic carbonyl carbon of the ketone, typically appearing around δ 180-195 ppm.[18][19] The carbons of the thiophene and phenyl rings resonate in the δ 120-145 ppm range.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band between 1630-1680 cm⁻¹ is a definitive indicator of the ketone carbonyl (C=O) stretching vibration.[18]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound (molecular ion peak, M⁺) and characteristic fragmentation patterns, often showing cleavage at the acyl-thiophene bond.[11][16]

Part 3: Biological Activities and Therapeutic Potential

Thiophene-phenyl ketone derivatives have been extensively explored for a wide array of pharmacological activities, demonstrating their potential to hit diverse biological targets.[5][10][20]

Anticancer Activity

This is one of the most promising therapeutic areas for these derivatives.[5][6][20] They exert their antiproliferative effects through multiple mechanisms.

-

Kinase Inhibition: Many derivatives are potent inhibitors of various protein kinases involved in cancer cell signaling. For example, certain 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives have shown potent inhibition of DYRK1A, CLK1, and CLK4 kinases.[21]

-

Tubulin Polymerization Inhibition: Some thiophenyl hydrazone derivatives act as tubulin polymerization inhibitors, disrupting microtubule dynamics, which is crucial for cell division, leading to mitotic arrest and apoptosis.[12]

-

Induction of Apoptosis: Many of these compounds induce programmed cell death (apoptosis) in cancer cells by increasing levels of reactive oxygen species (ROS) and disrupting the mitochondrial membrane potential.[22][23]

Table 1: In Vitro Cytotoxicity of Representative Thiophene-Phenyl Ketone Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 480 | HeLa (Cervical) | 12.61 (µg/mL) | Apoptosis Induction | [22] |

| Compound 480 | HepG2 (Liver) | 33.42 (µg/mL) | Apoptosis Induction | [22] |

| Compound 5b | HT29 (Colon) | 2.61 | Tubulin Inhibition | [12] |

| Compound 4k | U87 (Glioblastoma) | 33-46 | DYRK1A/CLK1 Inhibition | [21] |

Antimicrobial Activity

The scaffold is also a fertile ground for the development of novel antimicrobial agents, with activity against both bacteria and fungi.[16][18][24] Some derivatives have shown potent activity against drug-resistant Gram-negative bacteria by increasing membrane permeabilization.[24]

Table 2: Minimum Inhibitory Concentration (MIC) of Thiophene Derivatives

| Compound ID | Bacterial Strain | MIC₅₀ (mg/L) | Reference |

| Thiophene 4 | Col-R A. baumannii | 16-32 | [24] |

| Thiophene 4 | Col-R E. coli | 8-32 | [24] |

| Compound 12 | S. racemosum | More potent than Amphotericin B | [18] |

| Compound 9 | A. fumigates | More potent than Amphotericin B | [18] |

Anti-inflammatory and Other Activities

Thiophene derivatives are present in several non-steroidal anti-inflammatory drugs (NSAIDs) like tiaprofenic acid.[1] Their biological activity extends to anticonvulsant, antioxidant, antiviral, and analgesic properties, highlighting the scaffold's versatility.[1][8][9][25][26]

Part 4: Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications affect biological activity is the essence of medicinal chemistry. For thiophene-phenyl ketone derivatives, several key SAR principles have been established.

-

Bioisosterism: The thiophene ring is often used as a bioisostere of a phenyl ring. This substitution can improve physicochemical properties, metabolic stability, and receptor binding affinity by engaging in additional hydrogen bonding via the sulfur atom.[1]

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, methyl) at specific positions can drastically alter potency and selectivity for a given target.

-

Substitution on the Thiophene Ring: The C5 position of the thiophene ring is often a key site for modification to modulate activity. Different substitutions can influence how the molecule fits into a target's binding pocket.

Caption: Key SAR insights for thiophene-phenyl ketone derivatives.

Conclusion and Future Perspectives

Thiophene-phenyl ketone derivatives represent a highly versatile and pharmacologically significant class of compounds. Their straightforward synthesis, coupled with their wide range of biological activities, makes them attractive scaffolds for drug development.[2] Current research is focused on synthesizing new analogues with improved potency and reduced side effects.[7][20] A significant challenge remains the poor water solubility and potential toxicity of some derivatives.[22][23] Innovative drug delivery strategies, such as encapsulation in folate receptor-targeting nanoparticles, are being explored to overcome these limitations, enhance tumor bioavailability, and improve the therapeutic index.[22][23] The continued exploration of this chemical space, guided by rational design and SAR principles, promises to yield the next generation of therapeutics for cancer, infectious diseases, and inflammatory conditions.

References

- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazzar, A. R. B. A. (2010). Synthesis and Antimicrobial Evaluation of Some New Thiophene Derivatives.

- Sharma, A., Kumar, V., & Singh, R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.

-

Gabriele, B., Mancuso, R., & Veltri, L. (2018). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 23(11), 2829. [Link]

-

Gavali, P. (2024). A Mini Review on Thiophene-based derivatives as anticancer agents. High Technology Letters, 30(4). [Link]

-

Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry, 102, 104081. [Link]

-

Archna, Pathania, S., & Chawla, P. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Bioorganic Chemistry. [Link]

-

El-Seedi, H. R., El-Ghorab, A. H., El-Barbary, M. A., & Youssef, D. T. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(4), 1363. [Link]

-

Moustafa, A. H., Ghorab, M. M., El-Sayad, I. A., & El-Gazzar, A. R. B. A. (2015). Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. Molecules, 20(8), 13670-13687. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2019). Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega, 4(26), 21851-21859. [Link]

-

Saini, S., Kumar, A., & Sandhu, P. (2024). Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Infectious Disease and Therapy. [Link]

-

Choudhary, A. (2018). Synthesis, Reactions and Medicinal Uses of Thiophene. Pharma Guideline. [Link]

-

Ginex, T., et al. (2024). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology, 15. [Link]

-

Wang, Y., Zhang, Y., Wang, Y., Li, Y., & Liu, Y. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. Molecules, 24(1), 193. [Link]

-

Singh, B., & Kumar, M. (2017). Biological and Pharmacological Activity of Thiophene and its Derivatives. ResearchGate. [Link]

-

El-Seedi, H. R., et al. (2024). Biological Activities of Thiophenes. MDPI Encyclopedia. [Link]

-

Lee, C. K., Yu, J. S., & Lee, H. (2002). Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters. Journal of Heterocyclic Chemistry, 39(6), 1207–1217. [Link]

-

Ginex, T., et al. (2024). Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... ResearchGate. [Link]

-

Nagpal, A., & Chauhan, M. (2019). Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH 2 -Terminal Kinase 1 Inhibitory Activity. Journal of Reports in Pharmaceutical Sciences, 8(2), 115-23. [Link]

-

Gronowitz, S. (Ed.). (1992). THIOPHENE AND ITS DERIVATIVES. John Wiley & Sons. [Link]

-

Sharma, A., Kumar, V., & Singh, R. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]

-

Gaba, M., Singh, S., & Mohan, C. (2014). Thiophene derivatives: A potent multitargeted pharmacological scaffold. ResearchGate. [Link]

-

Singh, S. K., Singh, A., & Singh, A. K. (2014). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 6(5), 183-190. [Link]

-

S.P., S., & S.M., D. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. Research Square. [Link]

-

Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

-

Mabkhot, Y. N., et al. (2012). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 17(8), 9462-9472. [Link]

-

Foucourt, A., et al. (2021). Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors. RSC Medicinal Chemistry, 12(11), 1916-1927. [Link]

-

Kumar, M., et al. (2022). Design, synthesis and molecular docking study of thiophenyl hydrazone derivatives as tubulin polymerization inhibitors. Journal of Biomolecular Structure and Dynamics, 40(16), 7247-7260. [Link]

-

Ogbodo, J. O., et al. (2024). Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes. Journal of Biomolecular Structure and Dynamics, 1-19. [Link]

-

Hartough, H. D. (2025). Condensations of thiophene with ketones. ResearchGate. [Link]

-

De Borggraeve, W. (2022). CHAPTER 21: Thiophene Synthesis. Royal Society of Chemistry. [Link]

-

Al-Masoudi, N. A., & Al-Amiery, A. A. (2025). Design and Structural Characterization of Ferrocenyl Bithiophene Thioketone-Based Iron Complexes. MDPI. [Link]

-

Saeed, S., et al. (2025). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. ResearchGate. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 10. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 11. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Synthesis of Thiophene_Chemicalbook [chemicalbook.com]

- 14. books.rsc.org [books.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. tandfonline.com [tandfonline.com]

- 17. Sci-Hub. Determination of aromaticity indices of thiophene and furan by nuclear magnetic resonance spectroscopic analysis of their phenyl esters / Journal of Heterocyclic Chemistry, 2002 [sci-hub.box]

- 18. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. kthmcollege.ac.in [kthmcollege.ac.in]

- 21. Design, synthesis, and structure–activity relationship studies of 6H-benzo[b]indeno[1,2-d]thiophen-6-one derivatives as DYRK1A/CLK1/CLK4/haspin inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 22. Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. cognizancejournal.com [cognizancejournal.com]

The Emerging Therapeutic Potential of (3-Methylthiophen-2-yl)(phenyl)methanone Scaffolds: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Promise of Thiophene-Based Methanones

The thiophene ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in diverse biological interactions have made it a focal point for the development of novel therapeutic agents across a wide range of disease areas. Within this broad class of compounds, the (3-Methylthiophen-2-yl)(phenyl)methanone scaffold represents a particularly intriguing, yet underexplored, chemical space. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential biological activities of this scaffold, drawing upon the wealth of knowledge from the broader family of thiophene-containing molecules to illuminate the path forward for future drug discovery efforts. While specific research on the this compound core is nascent, this guide will synthesize available data on closely related analogues to build a predictive framework for its therapeutic potential in oncology, inflammation, and infectious diseases.

The this compound Core: Structural Features and Synthetic Strategies

The this compound scaffold is characterized by a central carbonyl bridge linking a 3-methylated thiophene ring at the 2-position to a phenyl ring. This arrangement offers several key features for medicinal chemistry exploration:

-

Tunable Aromatic Systems: Both the thiophene and phenyl rings can be readily functionalized, allowing for the fine-tuning of electronic and steric properties to optimize target engagement and pharmacokinetic profiles.

-

Conformational Flexibility: The single bond connecting the carbonyl group to the aromatic rings allows for a degree of rotational freedom, which can be crucial for adopting the optimal conformation for binding to a biological target.

-

Hydrogen Bonding Capabilities: The carbonyl oxygen can act as a hydrogen bond acceptor, a key interaction in many protein-ligand binding events.

General Synthetic Approaches

The synthesis of this compound and its derivatives can be achieved through several established synthetic methodologies. A common and versatile approach is the Friedel-Crafts acylation, where 3-methylthiophene is reacted with a substituted benzoyl chloride in the presence of a Lewis acid catalyst.

Caption: Generalized workflow for Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

-

To a solution of 3-methylthiophene (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide) at 0 °C, add a Lewis acid catalyst (e.g., aluminum chloride, 1.1 eq) portion-wise.

-

Allow the mixture to stir for 15-30 minutes at 0 °C.

-

Add a solution of the desired substituted benzoyl chloride (1.0 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound derivative.

Potential Biological Activities: A Landscape of Therapeutic Opportunities

While direct biological data for the this compound scaffold is limited, the extensive research on related thiophene derivatives provides a strong foundation for predicting its potential therapeutic applications.

Anticancer Activity

Thiophene-containing compounds have emerged as a promising class of anticancer agents, with numerous derivatives demonstrating potent activity against a variety of cancer cell lines.[1][2][5] The proposed mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.[5]

2.1.1. Kinase Inhibition: A Promising Avenue

Many thiophene-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, proliferation, and survival.[6] The this compound scaffold, with its adaptable structure, is well-suited for targeting the ATP-binding pocket of various kinases.

Caption: Inhibition of kinase signaling by thiophene scaffolds.

Structure-Activity Relationship (SAR) Insights from Analogous Compounds:

| Compound Class | Key Structural Features | Observed Anticancer Activity |

| Thiophen-2-yl-pyrazoline derivatives | Presence of a pyrazoline ring attached to the thiophene core. | Potent anti-tumor activity against HCT-116 and CACO-2 cells.[7] |

| 3-(Thiophen-2-ylthio)pyridine derivatives | A thioether linkage between the thiophene and pyridine rings. | Good inhibitory activities against multiple kinases (FGFR2, FGFR3, EGFR).[6] |

| Amino-thiophene derivatives | An amino group substitution on the thiophene ring. | Increased growth inhibition of A2780 and A2780CP ovarian cancer cell lines.[8][9] |

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

-

Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds (derivatives of the this compound scaffold) and a vehicle control.

-

Incubate the plates for 48-72 hours.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Thiophene derivatives have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[10]

2.2.1. Targeting Inflammatory Pathways

The this compound scaffold could potentially modulate inflammatory responses by interfering with signaling cascades that lead to the production of pro-inflammatory cytokines and other mediators.

Caption: Inhibition of pro-inflammatory signaling.

SAR Insights from Analogous Compounds:

| Compound Class | Key Structural Features | Observed Anti-inflammatory Activity |

| Aryl (4-aryl-1H-pyrrol-3-yl)(thiophen-2-yl) methanone derivatives | A pyrrole ring linked to the thiophene-methanone core. | Effective in suppressing inflammation in vivo.[11][12] |

| 2-Amino-3-carboxamido-thiophenes | Amino and carboxamido substitutions on the thiophene ring. | Potent anti-inflammatory activity in carrageenan-induced paw edema model.[13] |

| Thiophene derivatives with methyl, ester, and amine groups | Presence of these specific functional groups. | Inhibition of 5-LOX and mast cell degranulation.[10] |

Experimental Protocol: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

-

Acclimatize male Wistar rats for one week prior to the experiment.

-

Administer the test compounds (derivatives of the this compound scaffold) or a vehicle control intraperitoneally or orally.

-

After 30-60 minutes, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat to induce edema.